molecular formula C20H30O3 B15130264 Sventenic acid

Sventenic acid

Cat. No.: B15130264
M. Wt: 318.4 g/mol
InChI Key: KMLXVEXJZSTMBV-UHFFFAOYSA-N
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Description

Sventenic acid (C20H30O3; CAS 126778-79-8) is a diterpenoid first isolated from the aerial parts of Rabdosia excisa (唇形科植物尾叶香茶菜), a plant in the Lamiaceae family . Structurally, it belongs to the kaurane class, characterized by a 7β-hydroxy-kaur-16-en-18-oic acid backbone . Its isolation involves chromatographic techniques such as silica gel and Sephadex LH-20 column chromatography .

Properties

Molecular Formula

C20H30O3

Molecular Weight

318.4 g/mol

IUPAC Name

2-hydroxy-5,9-dimethyl-14-methylidenetetracyclo[11.2.1.01,10.04,9]hexadecane-5-carboxylic acid

InChI

InChI=1S/C20H30O3/c1-12-10-20-11-13(12)5-6-14(20)18(2)7-4-8-19(3,17(22)23)15(18)9-16(20)21/h13-16,21H,1,4-11H2,2-3H3,(H,22,23)

InChI Key

KMLXVEXJZSTMBV-UHFFFAOYSA-N

Canonical SMILES

CC12CCCC(C1CC(C34C2CCC(C3)C(=C)C4)O)(C)C(=O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Sventenic acid typically involves the extraction from natural sources, particularly from the aerial parts of Isodon plants. The extraction process includes solvent extraction followed by purification steps such as chromatography to isolate the compound in its pure form .

Industrial Production Methods

Industrial production of this compound is less common due to its natural abundance. when required, it can be produced through large-scale extraction processes involving similar techniques used in laboratory settings but scaled up to handle larger quantities of plant material.

Chemical Reactions Analysis

Initial Observations and Limitations

  • No Direct References : None of the provided sources (1–10) mention "Sventenic acid." This suggests the compound may be:

    • A misspelled or alternative name for a known acid (e.g., sebacic acid or heptanoic acid).

    • A newly synthesized compound not yet documented in mainstream scientific literature.

  • Methodological Approach : For hypothetical analysis, insights from analogous acids (e.g., nitric acid , heptanoic acid ) and general reaction optimization strategies can be applied.

Reaction Types Common to Carboxylic Acids

If "this compound" is a carboxylic acid (e.g., RCOOH), it may participate in:

  • Acid-Base Reactions : Neutralization with bases to form salts and water (e.g., RCOOH + NaOH → RCOO⁻Na⁺ + H₂O) .

  • Esterification : Reaction with alcohols to produce esters (RCOOH + R’OH → RCOOR’ + H₂O).

  • Decarboxylation : Loss of CO₂ under thermal conditions.

  • Oxidation/Reduction : Depending on substituents, acids can act as oxidizing agents or undergo redox reactions.

Reaction Optimization Strategies

From the provided data:

  • Design of Experiments (DoE) : Used to optimize reaction conditions (e.g., temperature, reagent ratios) for yield and selectivity .

  • Surface Potential Effects : Modifying electrochemical potentials at catalyst surfaces can enhance reaction rates by orders of magnitude, as observed in acid-catalyzed reactions .

  • Micellar Reactors : Water-based systems with self-assembled micelles enable efficient light-driven reactions, reducing toxic solvent use .

Hypothetical Reaction Analysis for this compound

Assumption : If "this compound" is a carboxylic acid (e.g., with a structure like CH₃(CH₂)ₙCOOH), potential reactions include:

Reaction Type Example Reaction Key Observations
Neutralization This compound + NaOH → Sodium salt + H₂OForms ionic salt; exothermic .
Esterification This compound + Ethanol → Sventenate esterRequires acid catalyst (e.g., H₂SO₄) and controlled temperature.
Decarboxylation Heating → Alkane + CO₂Depends on substituents; may require elevated temperatures.
Oxidation This compound → Ketone (if α-hydrogens)Oxidizing agents like KMnO₄ or CrO₃ under acidic conditions.

Experimental Considerations

  • Data Collection : Use stoichiometric equations and post-lab calculations (e.g., percent recovery) to quantify reaction outcomes, as demonstrated in standard lab protocols .

  • Transition State Analysis : Advanced techniques like chirped-pulse millimeter-wave spectroscopy can characterize transition states to optimize reaction pathways .

  • Safety and Corrosivity : Many acids (e.g., nitric acid ) are corrosive; handle with appropriate PPE.

Scientific Research Applications

Sventenic acid has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of Sventenic acid involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by modulating various biochemical pathways, although the exact molecular targets are still under investigation. Research suggests that it may interact with enzymes and receptors involved in inflammation and microbial growth .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Molecular Characteristics

The following table summarizes key molecular features of sventenic acid and its analogs:

Compound Name Molecular Formula Molecular Weight (g/mol) CAS Number Structural Features Source Purity (%)
This compound C20H30O3 318.45 126778-79-8 7β-hydroxy-kaur-16-en-18-oic acid Rabdosia excisa 98.5
Acetylthis compound C22H32O4 360.49 126737-42-6 7β-acetoxy-kaur-16-en-18-oic acid Rabdosia excisa N/A
13-Epimanool C31H50O3 470.72 1438-62-6 Epimeric manool derivative Commercial suppliers 90.0
Dayecrystal A C30H46O4 470.68 1372558-33-2 Polyoxygenated kaurane derivative Rabdosia excisa 90.0
Key Observations:

Dayecrystal A features additional oxygen atoms, suggesting higher polarity and distinct solubility profiles compared to this compound .

Skeletal Variations: 13-Epimanool diverges from the kaurane skeleton, adopting a manool-based structure with epimeric configuration at C-13 .

Isolation and Availability

  • This compound is typically isolated alongside acetylthis compound and dayecrystal A from Rabdosia excisa, with yields influenced by extraction protocols .
  • Commercial Availability: this compound is marketed at 98.5% purity (5 mg: ¥6,000), whereas 13-epimanool and dayecrystal A are sold at 90% purity, reflecting differences in synthesis or isolation complexity .

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